molecular formula C16H14ClNO5S B600945 Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate CAS No. 92874-73-2

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

Cat. No. B600945
CAS RN: 92874-73-2
M. Wt: 367.81
InChI Key:
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Description

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, commonly known as ECSB, is an organic compound that is used in a variety of scientific applications. It is a white, odorless powder that is soluble in both organic and aqueous solvents. ECSB has been studied for its potential applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

  • Biodegradation Studies :

    • Chlorimuron-ethyl, a compound related to Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, has been studied for its biodegradation by Rhodococcus sp. D310-1. This research is significant in understanding the microbial degradation of similar compounds and their environmental impact (Li et al., 2016).
  • Analytical Chemistry :

    • Ethyl benzoate, a compound structurally related to Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, has been analyzed in cosmetics using ultra-performance liquid chromatography. This demonstrates the use of such compounds in cosmetic products and the importance of analytical methods for their detection (Wu et al., 2008).
  • Chemical Synthesis and Transformation :

    • Studies on the synthesis and transformation of benzoates, including compounds like ethyl benzoate, offer insights into the chemical properties and potential applications of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate in pharmaceutical and chemical industries (Avetisyan et al., 2007).
  • Optical Properties for Photonic Applications :

    • Research on the nonlinear optical properties of hydrazone derivatives, similar in structure to Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, reveals their potential for applications in photonic devices. This indicates the possible use of such compounds in the field of optics and photonics (Nair et al., 2022).
  • Antibacterial Activity :

    • Studies on the synthesis of novel benzoate derivatives, including ethyl benzoate, and their antibacterial activity highlight the potential of Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate and related compounds in the development of new antibacterial agents (Wang et al., 2017).
  • Ionic Liquids for Carbohydrate Synthesis :

    • The use of imidazolium benzoates in the synthesis of carbohydrates shows the relevance of similar compounds like Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate in synthetic chemistry, particularly in the preparation of complex organic molecules (Murugesan et al., 2003).
  • Cancer Research :

    • Research into compounds like Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which shares functional groups with Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate, highlights their potential in the development of new treatments for diseases such as breast cancer (Gad et al., 2020).

properties

IUPAC Name

ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO5S/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)24(18,21)22/h3-9H,2H2,1H3,(H2,18,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRFXDOOJNYVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate

CAS RN

92874-73-2
Record name Ethyl 2-(4-chloro-3-sulfamoylbenzoyl)benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092874732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL 2-(4-CHLORO-3-SULFAMOYLBENZOYL)BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7DB5UF9GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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